molecular formula C20H30O4 B1252592 Wiedemannic acid

Wiedemannic acid

Cat. No. B1252592
M. Wt: 334.4 g/mol
InChI Key: BFOYQQLRIXKEKK-XVPBKVKESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Wiedemannic acid is a natural product found in Salvia heldreichiana and Salvia wiedemannii with data available.

Scientific Research Applications

1. Synthesis and Structural Analysis

Wiedemannic acid has been a subject of interest in synthetic chemistry. Sauer and Barriault (2004) reported a novel and efficient diastereoselective synthesis of a wiedemannic acid analogue. This study was crucial in addressing the stereochemistry at the ring junction of wiedemannic acid, which was previously believed to be incorrect. The synthetic approach involved a tandem oxy-Cope/Claisen/ene reaction, demonstrating the complexity involved in replicating the structure of natural compounds like wiedemannic acid (Sauer & Barriault, 2004).

2. Natural Product Research

In the realm of natural product chemistry, wiedemannic acid has been isolated from plants, contributing to the understanding of plant chemistry. Topçu and Ulubelen (1990) isolated wiedemannic acid from the aerial parts of Salvia wiedemannii, along with other diterpenes and flavones. This research highlights the diversity of chemical compounds present in plants and their potential applications in various fields, including pharmacology and biochemistry (Topçu & Ulubelen, 1990).

properties

Molecular Formula

C20H30O4

Molecular Weight

334.4 g/mol

IUPAC Name

(1R,4aS,4bR,7S,8aS,10aR)-4b-hydroxy-1,4a-dimethyl-9-oxo-7-prop-1-en-2-yl-2,3,4,5,6,7,8,8a,10,10a-decahydrophenanthrene-1-carboxylic acid

InChI

InChI=1S/C20H30O4/c1-12(2)13-6-9-20(24)14(10-13)15(21)11-16-18(3,17(22)23)7-5-8-19(16,20)4/h13-14,16,24H,1,5-11H2,2-4H3,(H,22,23)/t13-,14+,16-,18+,19-,20+/m0/s1

InChI Key

BFOYQQLRIXKEKK-XVPBKVKESA-N

Isomeric SMILES

CC(=C)[C@H]1CC[C@]2([C@H](C1)C(=O)C[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C)O

Canonical SMILES

CC(=C)C1CCC2(C(C1)C(=O)CC3C2(CCCC3(C)C(=O)O)C)O

synonyms

wiedemannic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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